lucibufagin C

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

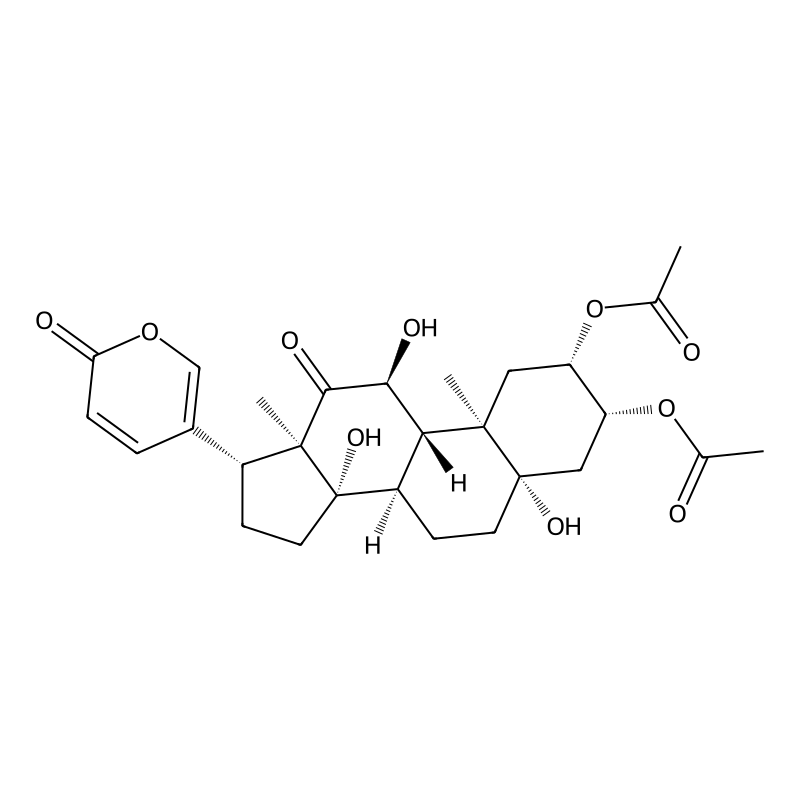

Lucibufagin C is a steroidal lactone compound primarily produced by male fireflies of the species Photinus pyralis. It is classified as a 5beta-hydroxy steroid, a steroid ester, and a member of the pyranone family. The molecular formula for lucibufagin C is , with a molecular weight of approximately 532.6 g/mol. This compound is characterized by its complex structure, which includes multiple hydroxyl groups and an acetoxy group, contributing to its biological activity and defensive properties against predators .

The primary biological role of lucibufagin C is as a defensive agent. It renders fireflies unpalatable to predators, such as thrushes, by imparting a bitter taste and potential toxicity. This defense mechanism is crucial for survival in the wild, as it deters predation. Furthermore, lucibufagin C has been implicated in the evolutionary development of bioluminescence in fireflies, serving as both a warning signal and a means to attract mates while simultaneously providing chemical protection .

Lucibufagin C is synthesized naturally within fireflies from dietary steroids. The biosynthetic pathway involves the modification of cholesterol-derived precursors through enzymatic processes that introduce hydroxyl groups and other functional groups characteristic of steroidal compounds. The exact enzymatic steps remain an area of ongoing research, but studies suggest that the synthesis may involve complex transformations that enhance the compound's defensive properties .

The primary application of lucibufagin C lies in its role as a natural insecticide and defensive chemical in ecological interactions. Its toxicity to certain predators makes it an interesting subject for research in pest control strategies. Additionally, understanding its biosynthesis and mechanisms could provide insights into developing synthetic analogs for pharmaceutical applications .

Research has shown that female Photuris fireflies can sequester lucibufagin C by consuming male Photinus fireflies. This process not only provides nutritional benefits but also enhances the females' own chemical defenses. Studies indicate that upon ingestion, lucibufagins undergo metabolic alterations within the female fireflies, resulting in a mixture of compounds that differ from those found in their prey. This transformation highlights the dynamic interactions between predator and prey within their ecological niches .

Lucibufagin C belongs to a class of compounds known as lucibufagins, which have structural similarities but differ in functional groups and biological activities. Below is a comparison with several similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Lucibufagin A | Found in various firefly species; serves similar defensive roles | |

| Lucibufagin B | Contains additional hydroxyl groups; more potent against certain predators | |

| Bufalin | A cardiotonic steroid from toads; shares structural features with lucibufagins | |

| 4,12-Dioxo-3α-oxylosyl-9,11-en-11-hydroxybufalin | A related compound with distinct double bonds; found in other firefly species |

Lucibufagin C stands out due to its specific arrangement of hydroxyl groups and its unique lactone structure, making it particularly effective for defense against predators while also being involved in bioluminescence signaling among fireflies .